Bienvenue dans la boutique en ligne BenchChem!

Bergenin hydrate

Immunopharmacology Anti-arthritic natural products Th1/Th2 cytokine modulation

Bergenin hydrate (CAS 477-90-7), also known as cuscutin, is a naturally occurring isocoumarin C-glycoside of 4-O-methyl gallic acid found across Saxifragaceae, Euphorbiaceae, and Dipterocarpaceae families. With a molecular weight of 328.27 g/mol (anhydrous) and a melting point of approximately 237–240°C, bergenin hydrate is commercially available as an analytical reference standard at ≥98% purity (HPLC) from multiple accredited suppliers including Merck/Supelco (phyproof™ certified primary reference substance) and TCI.

Molecular Formula C14H18O10
Molecular Weight 346.29 g/mol
Cat. No. B7889016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBergenin hydrate
Molecular FormulaC14H18O10
Molecular Weight346.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O
InChIInChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2
InChIKeyQCWSXSAFDSGKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bergenin Hydrate: Analytical Standard Procurement and Pharmacological Baseline for the Isocoumarin C-Glycoside


Bergenin hydrate (CAS 477-90-7), also known as cuscutin, is a naturally occurring isocoumarin C-glycoside of 4-O-methyl gallic acid found across Saxifragaceae, Euphorbiaceae, and Dipterocarpaceae families [1]. With a molecular weight of 328.27 g/mol (anhydrous) and a melting point of approximately 237–240°C, bergenin hydrate is commercially available as an analytical reference standard at ≥98% purity (HPLC) from multiple accredited suppliers including Merck/Supelco (phyproof™ certified primary reference substance) and TCI . The compound displays limited aqueous solubility (approximately 1.08–1.29 mg/mL at pH 1–5, 25°C) but is highly soluble in DMSO (≥66 mg/mL), with a log P ranging from −1.06 to −1.19 at acidic pH, classifying it as a BCS Class IV compound with poor lipophilicity and permeability [2]. Bergenin exhibits a broad pharmacological profile including anti-inflammatory, antioxidant, hepatoprotective, anti-arthritic, and cholinesterase inhibitory activities, making it a high-value reference compound for natural product research and botanical drug development programs [1].

Why Bergenin Hydrate Cannot Be Substituted by Norbergenin, Acetylbergenin, or Gallic Acid Derivatives Without Quantitative Functional Loss


Bergenin's closest structural analogs—norbergenin (the O-demethylated derivative), acetylbergenin (the acetylated prodrug), and 11-O-galloylbergenin—each exhibit distinct pharmacological potency profiles that preclude simple interchangeability. At equivalent oral doses in adjuvant-induced arthritis models, norbergenin demonstrates quantitatively greater Th1/Th2 cytokine modulation than bergenin, while acetylbergenin at 50 mg/kg achieves hepatoprotection comparable to bergenin at twice the dose (100 mg/kg) in CCl₄-induced hepatotoxicity—confirming that the lipophilic modification alters the dose-response relationship in a non-linear fashion [1][2]. In antioxidant assays, 11-O-galloylbergenin outperforms bergenin and is comparable to ascorbic acid, whereas bergenin alone shows substantially weaker radical scavenging capacity [3]. Furthermore, bergenin's O-demethylation to norbergenin yields an IC₅₀ of 13 μM for DPPH scavenging versus 32 μM for superoxide anion, indicating that the methylation state of the 4-O-methyl group is a critical determinant of both antioxidant potency and enzyme inhibitory activity (e.g., against tyrosine hydroxylase) . These structural modifications generate quantifiably different bioactivity profiles, meaning that procurement of bergenin versus its analogs cannot be treated as functionally interchangeable without risking experimental irreproducibility.

Quantitative Comparator Evidence for Bergenin Hydrate: Dose-Response, Bioavailability, and Analytical Differentiation Data


Norbergenin vs. Bergenin: Dose-Dependent Differential Immunomodulation in Adjuvant-Induced Arthritis

In a direct head-to-head comparison, both bergenin and its O-demethylated derivative norbergenin were evaluated across an identical 5-dose range (5, 10, 20, 40, and 80 mg/kg p.o.) in adjuvant-induced arthritic Balb/c mice [1]. At all matching dose levels, norbergenin produced a quantitatively greater suppression of proinflammatory Th1 cytokines (IL-2, IFN-γ, TNF-α) and a stronger potentiation of anti-inflammatory Th2 cytokines (IL-4, IL-5) compared to bergenin, as measured by flow cytometry of peripheral blood [1]. The study establishes that the 4-O-methyl group present in bergenin—absent in norbergenin—directly attenuates immunomodulatory potency, making the two compounds non-equivalent in anti-arthritic research applications [1].

Immunopharmacology Anti-arthritic natural products Th1/Th2 cytokine modulation

Acetylbergenin Demonstrates 2× Dose Efficiency Over Bergenin in Carbon Tetrachloride-Induced Hepatotoxicity

In a controlled in vivo comparison, bergenin and its acetylated derivative acetylbergenin were evaluated against CCl₄-induced hepatotoxicity in rats [1]. Acetylbergenin at 50 mg/kg produced hepatoprotective effects—measured by serum alanine/aspartate aminotransferase, sorbitol dehydrogenase, and γ-glutamyltransferase normalization—that were quantitatively equivalent to those achieved by bergenin at 100 mg/kg [1]. Additionally, both compounds dose-dependently prevented hepatic malondialdehyde elevation and glutathione depletion, with acetylbergenin requiring half the dose for equivalent protection [1]. This 2:1 dose ratio is attributed to the increased lipophilicity conferred by acetylation, enhancing cellular membrane penetration and hepatic tissue distribution.

Hepatoprotection Lipophilic prodrug comparison In vivo liver injury models

Bergenin vs. Ascorbic Acid and α-Tocopherol: Quantitative Antioxidant Capacity Comparison via DPPH and Reducing Power Assays

A cross-study comparable analysis demonstrates that bergenin alone exhibits markedly weaker antioxidant activity than its 11-O-galloyl derivative and established antioxidant standards. In DPPH radical scavenging, reducing power, and total antioxidant capacity assays, bergenin (compound 1) was significantly less potent than 11-O-galloylbergenin (compound 2), which displayed EC₅₀ values better than α-tocopherol and comparable to ascorbic acid [1]. While absolute EC₅₀ values for bergenin were numerically higher (indicating weaker activity), the key differential insight is that the galloyl moiety at the 11-O position is the structural determinant of antioxidant potency—bergenin itself lacks this moiety and therefore serves as a low-activity baseline control rather than a potent antioxidant agent per se [1]. In contrast, norbergenin (the O-demethylated analog) shows moderate antioxidant activity with an IC₅₀ of 13 μM for DPPH and 32 μM for superoxide anion scavenging, positioning it between bergenin and 11-O-galloylbergenin in antioxidant capacity .

Antioxidant benchmarking Radical scavenging Natural product standardization

Physicochemical Barrier to Oral Bioavailability: Bergenin Hydrate as a BCS Class IV Compound with Quantified Solubility and Log P Limitations

Systematic physicochemical characterization of bergenin hydrate reveals it as a BCS Class IV compound (low solubility, low permeability), a profile that fundamentally distinguishes it from more lipophilic natural products like curcumin (log P ~3.0) or resveratrol (log P ~3.1) [1]. The compound's aqueous solubility in buffers is limited to 1.08–1.29 mg/mL at 25°C across pH 1.0–5.0, increasing significantly at elevated temperatures to 6.75–8.76 mg/mL at 60°C with chemical stability maintained—a property exploitable for hot-fill formulation processes but not for ambient-temperature dissolution [1]. The log P values of −1.06 to −1.19 (pH 1.0–6.0, 37°C) confirm poor lipophilicity that limits passive membrane diffusion [1]. Additionally, bergenin is stable in solid state against heat and humidity but undergoes pseudo first-order hydrolysis in neutral and alkaline solutions (pH ≥7), imposing pH constraints on liquid formulation development [1]. These data explain the reported poor oral bioavailability and underscore why nano-lipid carriers (NLCs) achieving 4.27-fold bioavailability enhancement represent a critical procurement consideration: researchers must decide between native bergenin for in vitro studies versus formulated bergenin for in vivo oral dosing [2].

BCS classification Pre-formulation characterization Oral bioavailability limitation

Cholinesterase Inhibitory Activity: Bergenin Demonstrates Up to 10.7-Fold Inter-Study Variation Highlighting Source-Dependent Potency Differences

Published acetylcholinesterase (AChE) IC₅₀ values for bergenin span a 10.7-fold range—from 13.17 μM (isolated from Peltophorum pterocarpum leaves) [1] to 141.19±0.41 μM (isolated from Peltophorum dubium roots) [2]—highlighting the critical influence of botanical source, isolation method, and assay conditions on measured potency. In the lower-range study, bergenin also inhibited butyrylcholinesterase (BuChE) with an IC₅₀ of 14.60 μM and was safe up to 50 μM on SH-SY5Y neuroblastoma cells [1]. By contrast, the higher-range study found that semi-synthetic alkyl derivatives of bergenin displayed only modest AChE activity, suggesting that native bergenin was the more active form in that experimental system [2]. While no direct comparator study against clinically established cholinesterase inhibitors (e.g., donepezil, rivastigmine, or galantamine) was identified, the inter-study variability underscores that bergenin's AChE potency cannot be assumed constant across procurement sources—a critical consideration for neuropharmacology reproducibility.

Alzheimer's disease research Acetylcholinesterase inhibition Neuropharmacology

Nano-Lipid Carrier Formulation Yields 4.27-Fold Bioavailability Enhancement Over Native Bergenin With Superior In Vivo Anti-Inflammatory Efficacy

A bergenin-loaded nanostructured lipid carrier (BNNLCo) optimized via Box-Behnken design (particle size 174.3±5.4 nm, entrapment efficiency 80.6±1.92%, PDI 0.086, zeta potential −35.6±3.61 mV) achieved a 4.27-fold increase in relative oral bioavailability compared to pure bergenin in pharmacokinetic studies [1]. The formulation provided sustained release (74.2±3.9% vs. pure BN), exhibited 3.2-fold higher intestinal flux, and produced superior in vivo anti-inflammatory efficacy: 71.78% reduction in swelling at 6 hours versus 46.65% for pure bergenin at 4 hours and 65.76% for the standard drug indomethacin at 3 hours—with the formulation's effect sustained up to 12 hours (51.54%) [1]. This represents the first quantified evidence that formulated bergenin can outperform a standard-of-care NSAID comparator (indomethacin) in the same model system.

Nanomedicine formulation Oral bioavailability enhancement BCS Class IV drug delivery

Procurement-Guided Application Scenarios for Bergenin Hydrate Based on Evidence Strength and Compound Differentiation


Anti-Arthritic Natural Product Research Requiring Defined Th1/Th2 Cytokine Modulation Baselines

Researchers investigating botanical anti-arthritic agents should procure bergenin hydrate specifically as a lower-potency Th1/Th2 immunomodulatory baseline comparator to norbergenin. As demonstrated by Nazir et al. (2007), norbergenin produces a quantitatively greater shift in the Th1/Th2 cytokine balance than bergenin at all matching oral doses (5–80 mg/kg) in adjuvant-induced arthritis models [1]. Bergenin's well-characterized safety profile (oral LD₀ >2000 mg/kg) and its ability to suppress IL-2, IFN-γ, and TNF-α while potentiating IL-4 and IL-5 make it suitable as a moderate-activity reference compound in cytokine profiling studies, where norbergenin serves as the high-potency test article. Procurement of both compounds from the same supplier batch ensures internally controlled structure-activity relationship (SAR) analysis of the 4-O-methyl group's contribution to immunomodulatory potency.

Pre-Formulation and BCS Class IV Oral Bioavailability Enhancement Studies Using Nano-Delivery Platforms

Bergenin hydrate is an ideal model BCS Class IV compound for nano-delivery formulation development programs, given its well-characterized solubility (1.08–1.29 mg/mL at pH 1–5, 25°C), log P (−1.06 to −1.19), and established 4.27-fold bioavailability enhancement achievable via nanostructured lipid carriers (NLCs) [1][2]. The compound's solid-state stability against heat and humidity, combined with its sensitivity to alkaline hydrolysis (pseudo first-order kinetics at pH ≥7), provides a well-defined stability profile for formulation screening [1]. For laboratories developing lipid-based or polymeric nano-delivery systems for poorly soluble phytochemicals, bergenin offers the advantage of a readily available, low-cost analytical standard (≥98% HPLC purity from multiple suppliers) with published pharmacokinetic benchmarks against which novel formulation performance can be quantitatively compared [2][3].

Hepatoprotection Drug Discovery With Lipophilic Prodrug Benchmarking Against Acetylbergenin

In hepatoprotection research programs targeting CCl₄ or D-galactosamine-induced liver injury models, bergenin hydrate serves as the parent compound for evaluating lipophilic prodrug strategies. The established 2:1 dose equivalence (acetylbergenin 50 mg/kg ≈ bergenin 100 mg/kg for hepatoprotection in CCl₄ models) provides a quantitative benchmark for assessing novel prodrug candidates [1]. Procurement of bergenin along with its acetylated derivative from a single supplier ensures chemical consistency for SAR studies aimed at optimizing the lipophilicity-hepatoprotection relationship. The validated endpoints—serum ALT/AST, SDH, γ-GT normalization, and hepatic MDA/GSH restoration—are well-established and reproducible across independent laboratories [1].

Anti-Inflammatory Efficacy Studies Using Optimized Bergenin Nano-Formulations With Indomethacin as Positive Control

For preclinical oral anti-inflammatory efficacy studies, bergenin-loaded nanostructured lipid carriers (BNNLCo) have demonstrated superiority over both pure bergenin and the standard NSAID indomethacin in the carrageenan-induced rat paw edema model [1]. The optimized formulation achieves 71.78% swelling reduction at 6 hours versus 46.65% (pure bergenin) and 65.76% (indomethacin), with sustained effect to 12 hours (51.54%) [1]. Laboratories should procure bergenin hydrate analytical standard (≥98% HPLC) as the starting material for NLC formulation, using the published Box-Behnken optimization parameters (total lipid concentration, surfactant concentration, sonication duration) as a validated manufacturing protocol. This scenario is particularly suited for research groups seeking a natural product-based anti-inflammatory agent with oral efficacy comparable or superior to indomethacin but with the sustained-release advantage of nano-encapsulation [1].

Quote Request

Request a Quote for Bergenin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.